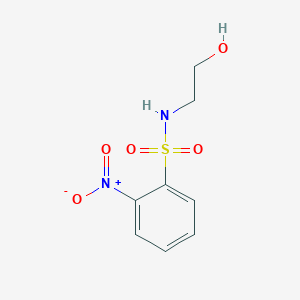

N-(2-羟乙基)-2-硝基苯磺酰胺

描述

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is a chemical compound that can be associated with a family of nitrobenzenesulfonamides, which are known for their diverse applications in chemical synthesis and potential biological activities. While the specific compound N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

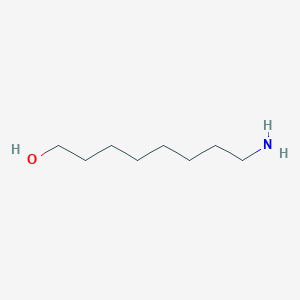

The synthesis of related nitrobenzenesulfonamides typically involves the reaction of primary amines with nitrobenzenesulfonyl chloride. For instance, 2,4-dinitrobenzenesulfonamides can be prepared from primary amines and 2,4-dinitrobenzenesulfonyl chloride, yielding N, N-disubstituted sulfonamides . Similarly, N-alkylation of 2-azidobenzenesulfonamide has been reported, which can lead to various cyclic compounds . These methods suggest that the synthesis of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide could potentially be achieved through analogous reactions involving 2-nitrobenzenesulfonyl chloride and an appropriate amine.

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These analyses provide information on the molecular conformation and vibrational modes of the compounds, which are crucial for understanding their reactivity and interactions. The presence of the nitro group and the sulfonamide moiety significantly influences the characteristic vibrational bands and the overall molecular geometry.

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions, serving as intermediates for the synthesis of nitrogenous heterocycles , releasing nitroxyl (HNO) under certain conditions , and undergoing alkylation reactions . The presence of electron-withdrawing groups, such as the nitro group, facilitates certain reactions like C-arylation . The reactivity of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide would likely be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyethyl group, affecting its participation in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by their molecular structure. The nitro group is a key functional group that affects the electron density and reactivity of the molecule. For example, the presence of the nitro group allows for the formation of Meisenheimer complexes, which can facilitate the deprotection of sulfonamides . The hydroxyethyl group in N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide would contribute to the compound's solubility in polar solvents and could also impact its boiling and melting points.

科学研究应用

二氧化碳捕获

N-(2-羟乙基)-2-硝基苯磺酰胺用于胺洗涤,这是一种捕获CO2的技术 . 环状二胺N-(2-羟乙基)哌嗪(HEPZ)是哌嗪的衍生物,在水溶液中具有良好的互溶性,低熔点和高沸点。 它有可能替代PZ作为添加到混合胺体系中用于捕获CO2的活化剂 .

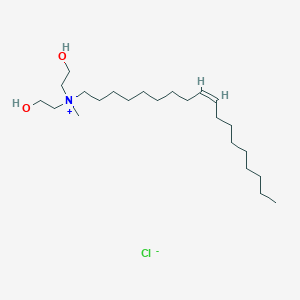

浮选性能对石英

一种新型含羟基季铵表面活性剂N-(2-羟乙基)-N,N-二甲基-3-[(1-氧十二烷基)氨基]-1-丙胺(LPDC)被合成并作为捕收剂用于磷灰石与石英的反向阳离子浮选分离 . 通过傅里叶变换红外光谱仪 (FTIR)、zeta 电位测量和 X 射线光电子能谱 (XPS) 分析研究了 LPDC 与两种矿物表面的吸附机理 .

脂肪酸二乙醇酰胺的合成

N,N-双(2-羟乙基)烷基酰胺或脂肪酸二乙醇酰胺(FADs)是使用二乙醇胺在不同过渡金属掺杂的CaO纳米晶体非均相催化剂存在下从多种甘油三酯制备的 .

自由基的生成

N-(2-羟乙基)-2-硝基苯磺酰胺对于以受控和恒定的速率在特定持续时间和特定部位生成自由基以研究氧化动力学以及抗氧化作用至关重要.

作用机制

Target of Action

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play crucial roles in various biological processes, including inflammation and pain modulation .

Mode of Action

PEA binds to its targets, exerting a variety of biological effects, some of which are related to chronic inflammation and pain . It enhances anandamide activity through an “entourage effect”, thereby modulating the endocannabinoid system .

Biochemical Pathways

The interaction of PEA with its targets affects several biochemical pathways. The binding to PPAR-α, for instance, influences lipid metabolism and inflammation . The interaction with GPR55 and GPR119 receptors can modulate various cellular responses, including cell proliferation and secretion of certain hormones .

Pharmacokinetics

They are administered orally and correlate with a two-compartment pharmacokinetic model . The radioactivity of these compounds is excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .

Result of Action

The action of PEA results in anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It has been shown to have potential therapeutic effects in conditions characterized by chronic inflammation and pain .

Action Environment

The action, efficacy, and stability of N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, in the preparation of thermoplastic starch/montmorillonite nanocomposite, it acts as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . The hydrogen bond interaction among the compound, starch, and montmorillonite is crucial for the preparation process .

属性

IUPAC Name |

N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-4-2-1-3-7(8)10(12)13/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFUHLKZMSVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389241 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18226-11-4 | |

| Record name | N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

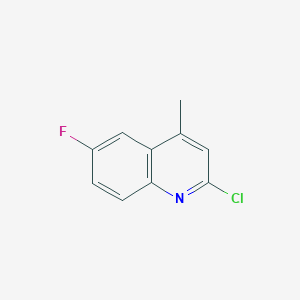

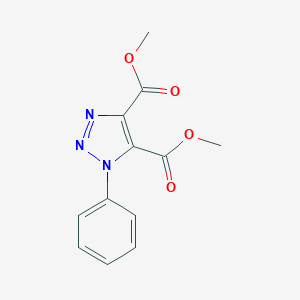

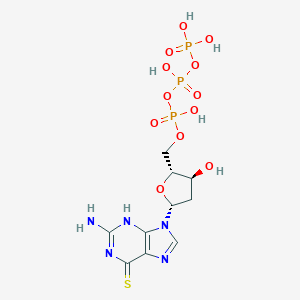

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

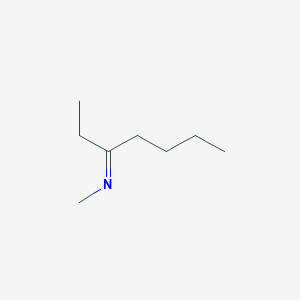

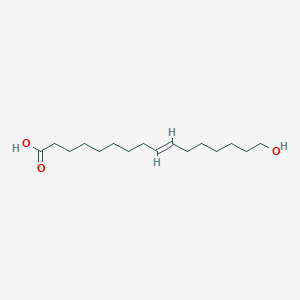

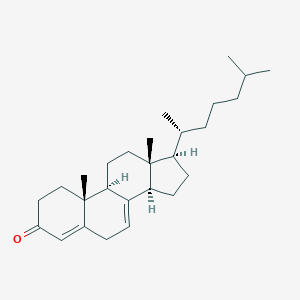

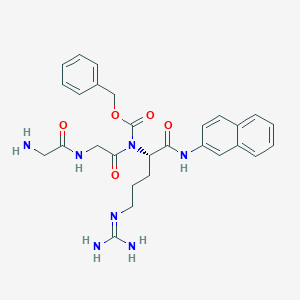

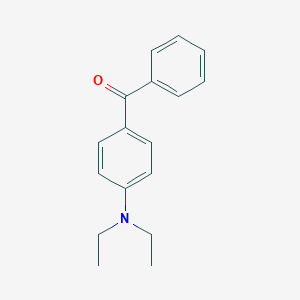

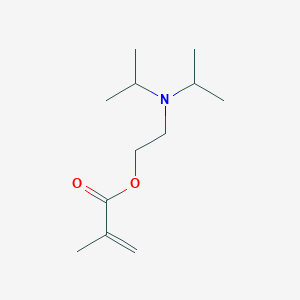

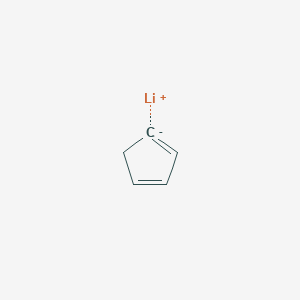

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)